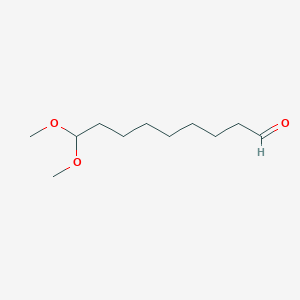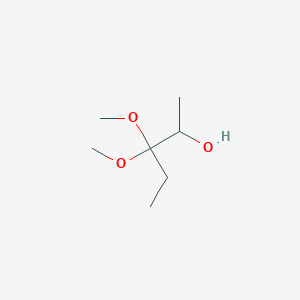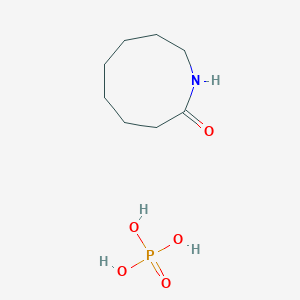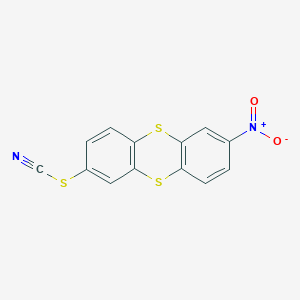
9,9-Dimethoxynonanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Nonanal and methanol
Use of a fixed-bed reactor: Packed with an acidic catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid
Reduction: Can be reduced to form 9,9-Dimethoxynonanol
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Using nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: 9,9-Dimethoxynonanoic acid
Reduction: 9,9-Dimethoxynonanol
Substitution: Various substituted nonanal derivatives
Applications De Recherche Scientifique
9,9-Dimethoxynonanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Nonanal: The parent compound, lacking the methoxy groups
9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal
9,9-Dimethoxynonanol: The reduced form of this compound
Comparison:
Nonanal: Less chemically reactive due to the absence of methoxy groups
9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity
9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties
This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90044-28-3 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
9,9-dimethoxynonanal |
InChI |
InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
Clé InChI |
NFCVITLBVODICG-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCCC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)


![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)


![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)


silane](/img/structure/B14377675.png)
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

